molecular formula C10H15NO B8809006 (4-(tert-Butyl)pyridin-2-yl)methanol

(4-(tert-Butyl)pyridin-2-yl)methanol

Cat. No.: B8809006
M. Wt: 165.23 g/mol
InChI Key: AIOQNFLGOFMATK-UHFFFAOYSA-N
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Description

(4-(tert-Butyl)pyridin-2-yl)methanol is a pyridine derivative featuring a tert-butyl group at the 4-position and a hydroxymethyl (-CH2OH) group at the 2-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the steric and electronic effects imparted by the tert-butyl group, which enhances lipophilicity and modulates reactivity.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(4-tert-butylpyridin-2-yl)methanol

InChI

InChI=1S/C10H15NO/c1-10(2,3)8-4-5-11-9(6-8)7-12/h4-6,12H,7H2,1-3H3

InChI Key

AIOQNFLGOFMATK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The tert-butyl group in (4-(tert-Butyl)pyridin-2-yl)methanol distinguishes it from other pyridine methanol derivatives. Key analogs and their substituent effects are summarized below:

Compound Name Substituents (Position) Key Properties
(4-CHLORO-6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)METHANOL Cl (4), CF3 (6), CH2OH (2) Electron-withdrawing CF3 and Cl reduce electron density, increasing acidity of the hydroxymethyl group.
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol Cl (2), dimethoxymethyl (3), CH2OH (4) Dimethoxymethyl enhances steric bulk; Cl at position 2 alters regioselectivity in reactions.
(S)-(2-(Pyridin-2-yl)-4,5-dihydrooxazol-4-yl)methanol Dihydrooxazole ring, CH2OH (4) The dihydrooxazole ring introduces chirality, affecting catalytic and ligand-binding properties.

Notable Findings:

  • Electron-withdrawing groups (e.g., CF3 in ) lower the pKa of the hydroxymethyl group, making it more acidic than the tert-butyl analog.

Physicochemical and Functional Comparisons

Property This compound (4-CHLORO-6-CF3-Pyridin-2-yl)methanol (S)-Dihydrooxazole Methanol
Molecular Weight (g/mol) ~181.24 ~241.61 ~206.23
Solubility Moderate in polar solvents Low (due to CF3) High in polar aprotic solvents
Stability High (steric protection) Moderate (susceptible to nucleophilic attack at Cl) Sensitive to hydrolysis

Functional Differences :

  • Catalytic Applications : Dihydrooxazole derivatives (e.g., A988693) exhibit higher enantioselectivity in asymmetric catalysis due to their chiral centers, whereas the tert-butyl analog may serve as a stabilizing ligand in metal complexes .
  • Biological Activity : The hydroxymethyl group in the target compound enables hydrogen bonding, making it a candidate for enzyme inhibition, while CF3-substituted analogs are more suited for hydrophobic binding pockets .

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